His-Glu

Descripción general

Descripción

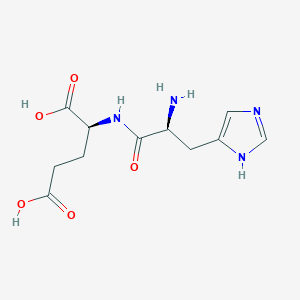

His-Glu, also known as Histidine-Glutamic Acid, is a dipeptide composed of the amino acids histidine and glutamic acid. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Histidine is an essential amino acid with an imidazole side chain, while glutamic acid is a non-essential amino acid with a carboxyl side chain. The combination of these two amino acids results in a compound with unique properties and functionalities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of His-Glu typically involves the coupling of histidine and glutamic acid through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) or t-butyloxycarbonyl (Boc), ensures the selective activation and coupling of the desired amino acids.

Análisis De Reacciones Químicas

Types of Reactions: His-Glu can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized to form oxo-histidine derivatives.

Reduction: The carboxyl group of glutamic acid can be reduced to form glutamate derivatives.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form modified peptides.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.

Major Products:

- Oxidation of histidine can lead to the formation of oxo-histidine derivatives.

- Reduction of glutamic acid can yield glutamate derivatives.

- Substitution reactions can produce a variety of modified peptides with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₆N₄O₅

- Molecular Weight : 284.27 g/mol

- Chemical Structure : His-Glu consists of a histidine residue linked to a glutamic acid residue.

Biological Roles

This compound has been identified as a metabolite in various organisms and is involved in several physiological processes. It plays a crucial role in:

- Antioxidant Activity : this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Mineral Chelation : The dipeptide can bind metal ions, enhancing the bioavailability of essential minerals like zinc and calcium.

Nutritional Science

This compound has been studied for its potential as a dietary supplement due to its beneficial effects on health. Research indicates that this compound can enhance the absorption of minerals, making it valuable in formulating functional foods and supplements aimed at improving mineral intake.

- Case Study : A study demonstrated that peptide-mineral complexes involving this compound showed improved stability and bioavailability of zinc during gastrointestinal digestion, suggesting its application in mineral-fortified foods .

Pharmacology

This compound's role as a metabolite makes it relevant in drug discovery and development. Molecular dynamics simulations have been utilized to explore its interactions with various biological targets, aiding in the identification of potential therapeutic applications.

- Case Study : Research employing molecular dynamics simulations revealed insights into the inhibition mechanisms of this compound against specific target proteins related to diseases such as Trypanosomiasis and COVID-19 .

Antioxidant Research

The antioxidant capacity of this compound has been evaluated through various assays. Its ability to scavenge free radicals positions it as a candidate for developing natural antioxidants.

- Data Table: Antioxidant Capacity Assessment

| Methodology | Result (Trolox Equivalents) |

|---|---|

| Oxygen Radical Absorbance Capacity (ORAC) | High activity observed |

| Electron Paramagnetic Resonance (EPR) | Significant scavenging ability |

Summary of Findings

This compound has demonstrated significant potential across multiple domains:

- Nutritional Applications : Enhances mineral absorption and bioavailability.

- Pharmacological Potential : Valuable for drug development through molecular interactions.

- Antioxidant Properties : Effective in scavenging free radicals, contributing to health benefits.

Mecanismo De Acción

The mechanism of action of His-Glu involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring of histidine can coordinate with metal ions, facilitating catalytic reactions. The carboxyl group of glutamic acid can participate in hydrogen bonding and electrostatic interactions, stabilizing the structure of proteins and peptides. These interactions enable this compound to modulate various biochemical pathways and exert its effects in biological systems.

Comparación Con Compuestos Similares

His-Glu can be compared with other dipeptides, such as:

Gly-Glu (Glycine-Glutamic Acid): Lacks the imidazole ring, resulting in different chemical reactivity and biological activity.

His-Asp (Histidine-Aspartic Acid): Contains aspartic acid instead of glutamic acid, leading to variations in acidity and hydrogen bonding potential.

His-Ser (Histidine-Serine): Incorporates serine, which has a hydroxyl group, affecting its chemical properties and interactions.

The uniqueness of this compound lies in the presence of both the imidazole ring and the carboxyl group, which confer distinct chemical and biological properties. This combination allows this compound to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research.

Actividad Biológica

Introduction

His-Glu, a dipeptide composed of L-histidine and L-glutamic acid, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, highlighting its metabolic roles, antioxidant properties, and implications in various physiological processes.

This compound is characterized by the molecular formula and is classified as a metabolite. The structure of this compound facilitates its interaction with various biological systems, making it an interesting subject for research into its functional properties .

1. Metabolic Functions

This compound plays a role in metabolic processes as a dipeptide. It is involved in protein synthesis and may influence neurotransmitter activity due to the presence of histidine, which is a precursor for histamine. Glutamic acid, on the other hand, acts as a neurotransmitter itself and is crucial for synaptic transmission.

2. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits antioxidant properties. A study assessing various peptides found that pentapeptides including this compound showed significant antioxidant capacity through assays such as the Oxygen Radical Absorbance Capacity (ORAC) method. This suggests that this compound can scavenge free radicals, potentially contributing to cellular protection against oxidative stress .

3. Neuroprotective Effects

This compound's components have been linked to neuroprotective effects. Research indicates that histidine can enhance cognitive function and protect neurons from damage. The combination with glutamic acid may amplify these effects, making this compound a candidate for further investigation in neurodegenerative disease models.

4. Influence on Insulin Release

This compound has been studied for its effects on insulin release. In vitro studies suggest that this compound may enhance glucose-stimulated insulin secretion from pancreatic cells, indicating potential applications in diabetes management .

Case Study 1: Antioxidant Capacity

A comparative study analyzed the antioxidant activities of various dipeptides, including this compound. Results indicated that this compound exhibited significant radical scavenging activity, which was quantified using ORAC assays. The findings are summarized in Table 1.

| Dipeptide | ORAC Value (µmol Trolox Equivalent) |

|---|---|

| This compound | 25 |

| Ser-His-Glu-Cys | 30 |

| Leu-Pro-Phe-Ala | 20 |

Table 1: Antioxidant capacity of selected dipeptides.

Case Study 2: Neuroprotective Role

In a study involving animal models of neurodegeneration, administration of this compound showed a reduction in markers of oxidative stress and inflammation in brain tissues. This suggests a protective role against neurodegenerative processes.

Research Findings

Recent findings from various studies highlight the multifaceted biological activities of this compound:

- Antioxidant Properties : Demonstrated through ORAC assays showing significant radical scavenging activity.

- Metabolic Influence : Potential role in enhancing insulin secretion and modulating neurotransmitter activity.

- Neuroprotection : Evidence supporting its protective effects against oxidative stress in neuronal cells.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c12-7(3-6-4-13-5-14-6)10(18)15-8(11(19)20)1-2-9(16)17/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOLZZKNEBBHTH-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426673 | |

| Record name | CHEBI:73928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53634-28-9 | |

| Record name | CHEBI:73928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the His-Glu motif in enzymatic catalysis?

A1: The this compound motif is often found within the active sites of enzymes, playing a crucial role in catalysis. For example, in aspartyl dipeptidase, a serine protease, the active site features a Ser-His-Glu catalytic triad. This is the first documented instance of a serine protease utilizing glutamate within its catalytic triad. []

Q2: How does the this compound motif contribute to the function of Pseudomonas aeruginosa LD-Carboxypeptidase?

A2: Pseudomonas aeruginosa LD-Carboxypeptidase relies on a Ser-His-Glu catalytic triad for its activity. The enzyme, essential for bacterial peptidoglycan recycling, cleaves amide bonds between L- and D-amino acids. []

Q3: What unique characteristic does the this compound motif confer upon Csd4 in Helicobacter pylori?

A3: In the bacterium Helicobacter pylori, the carboxypeptidase Csd4 utilizes a this compound-Gln configuration to coordinate a catalytic zinc ion. This unique arrangement is essential for Csd4's activity in cleaving tripeptide peptidoglycan substrates, influencing the bacterium's helical shape. []

Q4: Can the this compound motif be manipulated to alter enzyme activity?

A4: Yes, manipulating the this compound motif can impact enzyme activity. In Bacillus cereus, the arylamine N-acetyltransferase (NAT) enzyme, (BACCR)NAT3, possesses an unusual Cys-His-Glu catalytic triad. Research has shown that substituting the glutamate with aspartate does not significantly alter the enzyme's structure or function, challenging the previous belief that the Cys-His-Asp triad was essential for NAT activity. []

Q5: Is the this compound motif involved in metal ion binding in enzymes?

A5: Yes, research suggests the this compound motif plays a role in metal ion binding within certain enzymes. In ferrochelatase, an enzyme that inserts iron into protoporphyrin IX to form heme, the this compound pair is crucial for metal ion binding and catalysis. The His residue, when deprotonated, binds the incoming metal ion. []

Q6: Does the this compound motif participate in substrate recognition?

A6: Yes, the this compound motif can contribute to substrate recognition. Studies on the thioesterase (TE) involved in the biosynthesis of the anticancer compound Curacin A show that a conserved arginine residue near the Ser-His-Glu catalytic triad interacts with the substrate's β-sulfate group, highlighting the motif's role in substrate recognition. []

Q7: How does the this compound motif contribute to the function of dimethylarginine dimethylaminohydrolase (DDAH)?

A7: DDAH, an enzyme regulating nitric oxide synthases, relies on a Cys-His-Glu catalytic triad for its activity. Interestingly, the cysteine residue within this motif (Cys-249) can undergo S-nitrosylation by nitric oxide, leading to reversible inhibition of DDAH. []

Q8: What is the structure of the this compound motif?

A8: The this compound motif, as its name suggests, comprises two amino acids: Histidine (His) and Glutamic acid (Glu). These amino acids are typically located adjacent to each other in the polypeptide chain.

Q9: Are there computational studies investigating the this compound motif?

A9: Yes, computational chemistry has been employed to investigate the this compound motif. For instance, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the esterase activity of an engineered coiled-coil heptamer (CC-Hept) containing the Cys-His-Glu catalytic triad. These studies provided insights into the enzyme-substrate interactions and the mechanism of esterase activity. []

Q10: Have dipeptides containing the this compound motif been explored for molecular electronics?

A10: Research has explored the potential of dipeptides incorporating the this compound motif, such as Histidine-Glutamic acid, for molecular electronics applications. Theoretical studies using the non-equilibrium Green’s function method combined with density functional theory (NEGF-DFT) have investigated their potential as molecular rectifiers. []

Q11: How do changes in the this compound motif affect peptide activity?

A11: In studies on the anticandidal activity of histatin-like peptides, it was observed that the presence of a this compound-Glu sequence contributed to the peptide's effectiveness against Candida albicans. The specific arrangement and properties of these amino acids within the peptide sequence influence its interaction with the target and, consequently, its biological activity. []

Q12: Can modifications to the this compound motif influence peptide binding affinity?

A12: Yes, modifications to the this compound motif can alter a peptide's binding affinity. Research on peptides mimicking the active site of acetylcholinesterase demonstrated that incorporating a this compound sequence within tetrapeptides enhanced their binding affinity for organophosphate and carbamate pesticides. Computational simulations confirmed the correlation between the peptide design and binding affinity. []

Q13: How does moisture absorption affect the properties of peptides containing the this compound motif?

A13: Moisture absorption can significantly impact the stability and activity of peptides containing the this compound motif. Studies on the soybean peptide Ser-His-Glu-Cys-Asn (SHECN) revealed that moisture absorption leads to changes in its microstructure, a decrease in its antioxidant activity, and potential for degradation. This highlights the importance of proper storage to prevent moisture absorption. []

Q14: What techniques are used to study peptides containing the this compound motif?

A14: Various analytical techniques are employed to study peptides containing the this compound motif. These include:

- High-performance liquid chromatography (HPLC): For purification and separation of peptides, including those containing this compound, from complex mixtures. [, ]

- Mass spectrometry: Used for determining the molecular weight and amino acid sequence of peptides, providing insights into their structure and modifications. [, , , , ]

- Nuclear magnetic resonance (NMR) spectroscopy: Offers information about the structure, dynamics, and interactions of peptides in solution, including those containing this compound. [, ]

- Circular dichroism (CD) spectroscopy: Helps determine the secondary structure of peptides and study conformational changes. []

- X-ray crystallography: Provides high-resolution three-dimensional structures of proteins, elucidating the spatial arrangement of amino acids within the this compound motif and its surroundings. [, , , , ]

Q15: Is the this compound motif found in other organisms besides bacteria?

A15: Yes, the this compound motif is found across various organisms. For example, it is present in the neurotensin-related peptide margaratensin, isolated from the skin of the Chinese frog Rana margaratae. [] It is also present in histatin proteins found in the saliva of humans and other primates. []

Q16: Does the this compound motif play a role in protein folding?

A16: While not directly involved in the primary steps of protein folding, the this compound motif can influence the conformation of proteins. Studies on the yeast protein Hsp33/YOR391Cp, a member of the ThiI/DJ-1/PfpI superfamily, revealed that it adopts an α/β-hydrolase fold and possesses the Cys-His-Glu catalytic triad. []

Q17: Can the this compound motif be used to design peptide-based drugs?

A17: The research on this compound-containing peptides, particularly those mimicking enzyme active sites, suggests potential applications in drug design. For instance, peptides with high binding affinity to specific targets like acetylcholinesterase could be explored for developing new pesticides or therapeutics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.